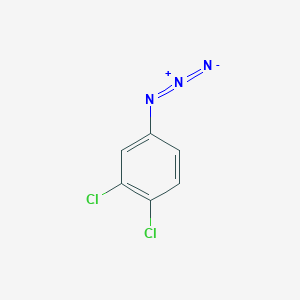

4-Azido-1,2-dichlorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Azido-1,2-dichlorobenzene” is a chemical compound that has gained significant attention in scientific research. It is a derivative of benzene, differing from the parent compound by the presence of two adjacent chlorine atoms .

Synthesis Analysis

The high-energy compound 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine was obtained in high yield by azidation of 4,6-dichloro-N-(4,6-dichloro-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine with sodium azide in acetone . A selective procedure for p-dichlorobenzene synthesis, yielding p-dichlorobenzene and 1,2,4-trichlorobenzene free of isomeric dichlorobenzenes, was suggested .Chemical Reactions Analysis

The synthesis of 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine indicates that such compounds tend to be short-lived and spontaneously eliminate N2, giving rise to a chemistry that is best described as oligomerization of previously unknown boryl-substituted .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-Dichlorobenzene, a related compound, include a density of 1.3±0.1 g/cm3, boiling point of 180.5±0.0 °C at 760 mmHg, vapour pressure of 1.2±0.3 mmHg at 25°C, and an enthalpy of vaporization of 40.0±3.0 kJ/mol .Applications De Recherche Scientifique

Catalytic Oxidation

The catalytic oxidation of compounds related to 4-Azido-1,2-dichlorobenzene, such as 1,2-dichlorobenzene, has been explored using various transition metal oxides. This process is significant in understanding the reactivity and potential applications of similar compounds in chemical synthesis and environmental applications (Krishnamoorthy, Rivas, & Amiridis, 2000).

Synthesis of Azobenzenes

Azobenzenes, which are closely related to azido-dichlorobenzene compounds, have widespread importance in various scientific areas. These compounds are fundamental in producing dyes and function as molecular switches due to their efficient cis-trans isomerization. This aspect highlights the potential utility of this compound in creating molecular materials with switchable properties (Merino, 2011).

Selective Thermolysis

In the context of azides, such as this compound, selective thermolysis plays a crucial role. Research on related compounds, like 2,4,6-triazidopyridines, reveals the selective thermolysis of azide groups, forming amino-azidopyridines. This process is instrumental in understanding the selective reactions that this compound might undergo (Chapyshev, 2003).

Chemoenzymatic Synthesis Applications

The chemoenzymatic synthesis approach, using compounds like chlorobenzene, can lead to the creation of various enantiomerically pure compounds. This methodology can potentially apply to this compound for synthesizing biologically active molecules (Nugent & Hudlický, 1998).

Corrosion Inhibition

Derivatives of azido-dichlorobenzene, such as triazole derivatives of uracil and thymine, have shown potential as corrosion inhibitors. This implies that this compound derivatives could be explored for similar applications in protecting materials against corrosion (Negrón-Silva et al., 2013).

Photochemical Studies

Azobenzene derivatives, which may include structures similar to this compound, exhibit unique photochromic properties. These properties are valuable for the development of molecular devices and materials that respond to light (Bandara & Burdette, 2012).

Photopharmacology

Azobenzene compounds, including those structurally similar to this compound, are being explored for photopharmacological applications. Their ability to isomerize upon exposure to specific wavelengths of light opens avenues in targeted drug delivery and controlled biological interactions (Dong et al., 2015).

Mécanisme D'action

Target of Action

It’s worth noting that azides and dichlorobenzenes are often used in the synthesis of various organic compounds, suggesting that their targets could be a wide range of organic molecules .

Mode of Action

Dichlorobenzenes, on the other hand, are often used as precursors in the synthesis of agrochemicals, solvents for fullerenes, insecticides, and agents to remove carbon-based contamination from metal .

Biochemical Pathways

Dichlorobenzenes can be biodegraded to the corresponding chlorinated catechol by means of dioxygenase and dehydrogenase system, and then channeled into the tricarboxylic acid pathway through ortho cleavage .

Pharmacokinetics

They will volatilize rapidly once dissolved and adsorb moderately to organic matter .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Azido-1,2-dichlorobenzene. For instance, its volatility and solubility can affect its distribution in the environment. It’s also worth noting that dichlorobenzenes are persistent in the environment and can bioaccumulate in fish tissues .

Safety and Hazards

Propriétés

IUPAC Name |

4-azido-1,2-dichlorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHISYALYKJKAQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Ar,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyrazine](/img/structure/B2797100.png)

![3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2797104.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2797106.png)

![Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2797109.png)

![6-((2-methoxy-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2797111.png)

![N-(4-isopropylphenyl)-2-((6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2797112.png)

![1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol](/img/structure/B2797114.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2797119.png)